N-(3-bromophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(3-bromophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted at position 3 with a furan-2-yl moiety and an acetamide side chain at position 2. The acetamide group is further functionalized with a 3-bromophenyl substituent.
Properties
Molecular Formula |
C16H12BrN3O3 |
|---|---|
Molecular Weight |
374.19 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C16H12BrN3O3/c17-11-3-1-4-12(9-11)18-15(21)10-20-16(22)7-6-13(19-20)14-5-2-8-23-14/h1-9H,10H2,(H,18,21) |
InChI Key |
OWEKETDDXAJGPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Amidation: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyridazinone moiety can be reduced to a pyridazine derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Pyridazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The molecular formula of N-(3-bromophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is C17H18BrN3O3, with a molecular weight of 392.2 g/mol. The compound features several notable structural components:
- Bromophenyl Group : Provides unique electronic properties and enhances biological activity.
- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological interactions.
- Pyridazinone Moiety : A six-membered ring containing nitrogen and a carbonyl group, crucial for its pharmacological profile.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities, including:
- Antiproliferative Activity :
- Recent studies have shown that compounds similar to this one can selectively inhibit cancer cell proliferation. For example, in vitro tests indicated that derivatives of this compound displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential.
| Compound | Cell Line Tested | IC50 (μM) | Selectivity |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | 5.0 | High |
| This compound | CCRF-CEM (Leukemia) | 7.5 | High |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while demonstrating minimal toxicity to normal cells.
- Mechanism of Action :
- The mechanisms underlying the antiproliferative effects may involve:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases, suggesting potential inhibition of critical signaling pathways involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that this class of compounds can induce apoptosis in cancer cells, which is a desirable mechanism for anticancer agents.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, indicating potential applications beyond oncology.
- The mechanisms underlying the antiproliferative effects may involve:
Therapeutic Applications
The unique structural features of this compound position it as a promising candidate for various therapeutic applications:
- Cancer Treatment : Due to its antiproliferative properties, this compound may serve as a lead structure for developing new anticancer drugs targeting specific malignancies.
- Anti-inflammatory Agents : Given its potential anti-inflammatory effects, further research could explore its application in treating inflammatory diseases.
- Formyl Peptide Receptor Agonists : Research has indicated that related compounds can act as agonists for formyl peptide receptors, which play essential roles in regulating inflammation and immune responses. This could open avenues for treating conditions associated with dysregulated immune responses .
Case Studies
Several studies have investigated the pharmacological properties of compounds related to this compound:
- A study published in Pharmaceuticals highlighted the synthesis and evaluation of various pyridazinone derivatives, demonstrating their efficacy as formyl peptide receptor agonists .
- Another investigation focused on the conformational behavior of similar furan-containing compounds using NMR spectroscopy and quantum chemical calculations, providing insights into their reactivity and interaction with biological targets .
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the furan and pyridazinone moieties may interact with other functional groups through hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Key structural differences among analogs arise from variations in the pyridazinone substituents and the acetamide-linked aryl groups.
Key Observations :
Example :
- The compound in was synthesized via coupling of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with 3-(azepan-1-ylsulfonyl)-4-methylaniline in THF, yielding 79% product .
- In contrast, compound 8a () was prepared using acetyl chloride-mediated coupling under reflux conditions, achieving a lower yield (10%) .
Pharmacological and Physicochemical Properties
Limited pharmacological data are available for the target compound, but insights can be inferred from structural analogs:
- Kinase Inhibition : Compounds with substituted aryl groups (e.g., trifluoromethyl in ) are associated with kinase inhibition, a property relevant to anticancer drug development .
- Solubility and Bioavailability : The 3-bromophenyl group may reduce solubility compared to smaller substituents (e.g., methyl or methoxy), while the furan-2-yl moiety could enhance π-π stacking interactions in biological targets .
Structure-Activity Relationship (SAR) Insights
- Pyridazinone Core: Essential for binding to enzymes like acetylcholinesterase or kinases. Halogenation (e.g., 4,5-dichloro in ) increases electrophilicity and target affinity .
- Furan-2-yl: Enhances hydrogen-bonding capacity compared to phenyl or pyrazole substituents .
- Substituent Positioning: The 3-position on the pyridazinone ring is critical for maintaining planar geometry, facilitating interactions with hydrophobic enzyme pockets .
Biological Activity
N-(3-bromophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including antioxidant and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 392.2 g/mol. The compound features a bromophenyl group, a furan moiety, and a pyridazinone structure, which contribute to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.2 g/mol |
| CAS Number | 922901-94-8 |
Antioxidant Activity
Research has shown that derivatives of acetamide, similar to this compound, exhibit notable antioxidant properties. A study reported that certain acetamide derivatives demonstrated significant radical scavenging activity, indicating their potential as antioxidants. For instance, compounds tested showed effective inhibition of DPPH radicals, suggesting that modifications in the structure can enhance antioxidant capacity .
Anticancer Activity
The anticancer activity of this compound has been investigated through various assays. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, one study indicated that the compound reduced the viability of human glioblastoma U-87 cells significantly compared to control groups .
Case Study: Cytotoxicity Assessment
In a comparative study of various derivatives, the compound's cytotoxicity was evaluated using the MTT assay against different cancer cell lines:
| Compound | Cell Line | Viability (%) |
|---|---|---|
| N-(3-bromophenyl)-2-(3-(furan-2-yl)... | U-87 (glioblastoma) | 64 |
| N-(4-bromophenyl)-2-(3-(furan-2-yl)... | MDA-MB-231 (breast) | 61 |
| Control | - | 100 |
These results suggest that structural modifications, such as bromine substitutions on the phenyl ring, may enhance anticancer efficacy while maintaining selectivity .
The biological activity of this compound is likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, the compound may reduce oxidative stress in cells.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells.
Further research is necessary to elucidate the precise molecular mechanisms involved.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
